(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid

Stereochemistry Peptide Synthesis Chiral Purity

Select Boc-Cha-OH (CAS 37736-82-6) for precise peptide engineering. This L-enantiomer Boc-protected cyclohexylalanine delivers +1.5 logP over Phe, enhancing membrane permeability and target binding in GPCR/PPI therapeutics. ≥98% HPLC purity ensures efficient SPPS coupling with minimal deletion sequences. NOT interchangeable with D-form (CAS 127095-92-5) or Fmoc-Cha-OH (CAS 135673-97-1)—stereochemistry and protection chemistry critically impact biological activity and synthetic workflow. Ideal for hydrophobic pocket targeting, peptidomimetic design, and chiral stationary phase derivatization.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
CAS No. 37736-82-6
Cat. No. B558345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid
CAS37736-82-6
Synonyms37736-82-6; Boc-Cha-OHhydrate; BOC-BETA-CYCLOHEXYL-ALA-OH; (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoicacid; Boc-Cha-OH; Boc-L-cyclohexylalanine; (S)-2-tert-Butoxycarbonylamino-3-cyclohexyl-propionicacid; Boc-hexahydro-L-phenylalanine; N-BOC-b-cyclohexylalanine; Boc-3-cyclohexyl-L-alanine; N-BOC-beta-cyclohexylalanine; SCHEMBL16946; 15477_ALDRICH; 15477_FLUKA; CTK7I3134; MolPort-000-006-466; MSZQAQJBXGTSHP-NSHDSACASA-N; ACT10811; ZINC2554975; ANW-43621; MFCD00211335; RW1238; SBB065824; AKOS015892630; t-butoxycarbonyl-3-cyclohexyl-L-alanine
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O
InChIInChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
InChIKeyMSZQAQJBXGTSHP-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic Acid (CAS 37736-82-6) — A Boc-Protected L-Cyclohexylalanine Building Block


(2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid, CAS 37736-82-6, also known as Boc-L-cyclohexylalanine or Boc-Cha-OH, is a non-canonical Boc-protected amino acid derivative characterized by a saturated cyclohexyl side chain. With molecular formula C14H25NO4 and molecular weight 271.35 g/mol, it serves as a hydrophobic building block in peptide synthesis and peptidomimetic design [1]. The compound's tert-butoxycarbonyl (Boc) group enables selective N-terminal protection during solid-phase peptide synthesis (SPPS), while its cyclohexyl moiety introduces conformational constraint and enhanced lipophilicity compared to aliphatic analogs like Boc-L-leucine .

Why Generic Substitution of CAS 37736-82-6 Fails: Key Differentiators for Procurement Decisions


Generic interchange among protected cyclohexylalanines is scientifically unsound due to quantifiable differences in stereochemistry, protecting group chemistry, and physicochemical properties. Substituting the L-enantiomer (CAS 37736-82-6) with the D-form (CAS 127095-92-5) produces peptides with inverted stereochemistry and divergent biological activity . Swapping Boc for Fmoc protection (CAS 135673-97-1) alters orthogonal deprotection compatibility and solubility, impacting synthetic workflow and yield . Replacing Cha with Phe (Boc-Phe-OH) reduces hydrophobicity by ~1.5 logP units, directly affecting peptide conformation, membrane permeability, and target binding . These differences are not interchangeable and demand precise specification.

Product-Specific Quantitative Evidence Guide for (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic Acid


Stereochemical Differentiation: L-Enantiomer (CAS 37736-82-6) vs. D-Enantiomer (CAS 127095-92-5)

The L-enantiomer (CAS 37736-82-6) and D-enantiomer (CAS 127095-92-5) exhibit opposite optical rotations and melting points, confirming distinct stereochemical identity. The L-form shows a specific optical rotation of [α]D20 = -17.50° ± 1.5° (c=1 in MeOH) , while the D-form shows [α]D20 = +15.1° (c=2% AcOH) . Melting points differ: 75-84°C for the L-form versus 64-67°C for the D-form .

Stereochemistry Peptide Synthesis Chiral Purity

Protecting Group Strategy: Boc (CAS 37736-82-6) vs. Fmoc (CAS 135673-97-1)

Boc and Fmoc protecting groups dictate orthogonal deprotection strategies and solubility. Boc-L-cyclohexylalanine is deprotected with TFA, compatible with Boc/Bzl SPPS, and exhibits solubility suitable for organic solvents [1]. Fmoc-L-cyclohexylalanine is deprotected with piperidine, compatible with Fmoc/tBu SPPS, and has a higher molecular weight (393.48 g/mol) . The choice affects synthetic workflow, yield, and compatibility with acid-labile side-chain protecting groups.

Solid-Phase Peptide Synthesis Protecting Groups Orthogonal Chemistry

Hydrophobic Character: Cyclohexylalanine (Cha) vs. Phenylalanine (Phe)

Substitution of Phe with Cha increases lipophilicity by approximately 1.5 logP units . Boc-L-cyclohexylalanine has a predicted XLogP3 of 3.7 [1], whereas Boc-L-phenylalanine has a lower logP value (approximately 2.2) [2]. This quantifiable difference in hydrophobicity directly impacts peptide membrane permeability and hydrophobic core stability in folded proteins.

Hydrophobicity LogP Peptide Conformation

Structural Impact on Peptide Stability: Cha vs. Phe in β-Hairpin Peptides

In β-hairpin peptides, a Phe-Phe cross-strand pair provides 0.55 kcal/mol greater stability than a Cha-Cha cross-strand pair [1]. This indicates that while Cha increases hydrophobicity, it lacks the aromatic π-π interactions that contribute to structural stabilization. The choice between Cha and Phe therefore involves a trade-off between enhanced lipophilicity (Cha) and specific aromatic stabilization (Phe).

Peptide Stability β-Hairpin Hydrophobic Clusters

Purity Specifications and Storage Stability for Reproducible Research

Commercially available Boc-L-cyclohexylalanine (CAS 37736-82-6) is offered with purity ≥99% (HPLC) . Storage at 0-8°C is recommended to maintain stability . Lower purity grades (e.g., ≥95% ) are available but may lead to side reactions or lower yields in sensitive coupling steps. The high-purity specification is essential for reproducible peptide synthesis and minimizing byproducts.

Purity Storage Reproducibility

Enantioselectivity in Chiral Stationary Phases: (S)-Cha vs. (S)-Phe

Chiral stationary phases (CSPs) derived from (S)-cyclohexylalanine demonstrated superior enantioselectivity compared to those derived from (S)-phenylalanine when resolving racemic compounds with π-acceptor or π-donor character [1]. The study found that in all instances, the best enantioselectivities were obtained with CSPs derived from (S)-cyclohexylalanine. This suggests that the saturated cyclohexyl ring, lacking π-electrons, provides a different recognition mechanism that is advantageous for certain chiral separations.

Chiral Chromatography Enantioselectivity Stationary Phases

Optimal Research and Industrial Application Scenarios for (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic Acid


Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

Boc-L-cyclohexylalanine is the preferred building block for Boc/Bzl SPPS, where acid-labile Boc deprotection (TFA) is orthogonal to base-labile Fmoc chemistry. Its high purity (≥99% HPLC) ensures efficient coupling and minimizes deletion sequences, critical for synthesizing long or complex peptides .

Design of Hydrophobic Peptide Therapeutics

The 1.5 logP unit increase over Phe makes Cha-containing peptides more membrane-permeable and suitable for targeting hydrophobic binding pockets. This is particularly relevant in the design of peptide-based drugs targeting GPCRs or intracellular protein-protein interactions .

Synthesis of Peptidomimetics with Enhanced Proteolytic Stability

Incorporation of Cha into peptidomimetic scaffolds has been shown to improve metabolic stability while maintaining target affinity, as evidenced in protease inhibitor development. For example, Cha-containing analogs of angiotensin II exhibited potent antagonism (pA2 ~8.5) in the rat uterus assay [1].

Chiral Resolution and Enantioselective Chromatography

Derivatization of (S)-cyclohexylalanine onto silica gel yields chiral stationary phases with superior enantioselectivity for a broad range of racemic compounds, offering a valuable tool for analytical and preparative chiral separations in pharmaceutical development [2].

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